molecular formula C10H15NO2 B1500109 Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate CAS No. 730964-84-8

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate

Cat. No.: B1500109
CAS No.: 730964-84-8
M. Wt: 181.23 g/mol
InChI Key: PRLGJBMWXPMUBN-UHFFFAOYSA-N
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Description

Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is a chemical compound characterized by its cyclohexane ring structure with an isocyanomethyl group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Isocyanomethyl Group Introduction: The cyclohexanone undergoes a reaction with chloroform and a strong base to introduce the isocyanomethyl group.

  • Esterification: The resulting compound is then esterified with methanol to form this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors designed for chemical synthesis.

  • Purification: The product is purified using techniques such as recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.

  • Substitution: The compound can participate in substitution reactions, where the isocyanomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Cyclohexanecarboxylic acid derivatives.

  • Reduction Products: Cyclohexane derivatives with amine groups.

  • Substitution Products: Various functionalized cyclohexane derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a building block that interacts with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

  • Methyl cyclohexanecarboxylate: Similar structure but lacks the isocyanomethyl group.

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Similar cyclohexane ring but different functional groups.

Uniqueness: Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate is unique due to its combination of the isocyanomethyl group and the carboxylate ester group, which provides distinct reactivity and utility in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLGJBMWXPMUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661314
Record name Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-84-8
Record name Methyl 4-(isocyanomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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